![molecular formula C23H18N2O4 B2907399 3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-67-2](/img/structure/B2907399.png)
3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
The compound “3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The methoxybenzamido and phenyl groups are likely attached to the benzofuran core at the 3rd and 2nd positions, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide groups might undergo hydrolysis or condensation reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Medicinal Chemistry
In the field of medicinal chemistry, compounds similar to “3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” have been investigated as potential drug candidates for the treatment of various diseases . These compounds have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Drug Discovery
In drug discovery, “3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” and similar compounds have been used as building blocks for the synthesis of novel compounds with improved pharmacological properties. These compounds can be used to create new drugs with potentially better efficacy and fewer side effects.
Material Science
In material science, “3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” and similar compounds have been used as chiral auxiliaries for the synthesis of optically active compounds. These optically active compounds have applications in various fields, including electronics and photonics.
Biochemical and Physiological Effects
“3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” and similar compounds have been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. For example, these compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and reduce the migration and invasion of cancer cells.
Neuroprotection
In addition, “3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” and similar compounds have been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer’s disease. This suggests potential applications in the treatment of neurodegenerative diseases.
Inhibition of Enzymes and Proteins
The exact mechanism of action of “3-(2-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in disease pathogenesis. For example, these compounds have been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer metastasis and inflammation.
Mechanism of Action
properties
IUPAC Name |
3-[(2-methoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-13-7-6-12-17(18)22(26)25-20-16-11-5-8-14-19(16)29-21(20)23(27)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTADCJAQMJEXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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